![molecular formula C21H22N4O3S2 B15283909 2-[(2-oxo-2-phenylethyl)sulfanyl]-7-(tetrahydro-2-furanylmethyl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B15283909.png)
2-[(2-oxo-2-phenylethyl)sulfanyl]-7-(tetrahydro-2-furanylmethyl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
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Overview
Description
2-[(2-oxo-2-phenylethyl)sulfanyl]-7-(tetrahydro-2-furanylmethyl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-oxo-2-phenylethyl)sulfanyl]-7-(tetrahydro-2-furanylmethyl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one involves multiple steps, starting from readily available precursors.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(2-oxo-2-phenylethyl)sulfanyl]-7-(tetrahydro-2-furanylmethyl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxo groups can be reduced to hydroxyl groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure selective reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the oxo groups can produce hydroxyl derivatives.
Scientific Research Applications
Medicinal Chemistry: This compound may serve as a lead compound for the development of new drugs due to its unique structure and potential biological activity.
Materials Science: Its complex structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or catalytic activity.
Biological Studies: It can be used as a probe to study various biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 2-[(2-oxo-2-phenylethyl)sulfanyl]-7-(tetrahydro-2-furanylmethyl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. These interactions can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one
- 2-{(3Z)-2-oxo-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}-N-(2-phenylethyl)acetamide
Uniqueness
The uniqueness of 2-[(2-oxo-2-phenylethyl)sulfanyl]-7-(tetrahydro-2-furanylmethyl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one lies in its combination of functional groups and the resulting structural complexity
Properties
Molecular Formula |
C21H22N4O3S2 |
---|---|
Molecular Weight |
442.6 g/mol |
IUPAC Name |
11-(oxolan-2-ylmethyl)-5-phenacylsulfanyl-4-thia-2,6,7,11-tetrazatricyclo[7.4.0.03,7]trideca-1(9),2,5-trien-8-one |
InChI |
InChI=1S/C21H22N4O3S2/c26-18(14-5-2-1-3-6-14)13-29-21-23-25-19(27)16-12-24(11-15-7-4-10-28-15)9-8-17(16)22-20(25)30-21/h1-3,5-6,15H,4,7-13H2 |
InChI Key |
TYWGLVFBNDTUQH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CN2CCC3=C(C2)C(=O)N4C(=N3)SC(=N4)SCC(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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